Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurantinidin, a member of the anthocyanidin class of flavonoids, is a water-soluble pigment responsible for orange to red coloration in the flowers of specific plant species. As a 6-hydroxylated derivative of pelargonidin (B1210327), its biosynthesis represents a modification of the general anthocyanin pathway, involving specific enzymatic steps that are of significant interest in the fields of plant biochemistry and metabolic engineering. This technical guide provides an in-depth overview of aurantinidin's role in plant pigmentation, its biosynthetic pathway, the regulatory mechanisms governing its production, and detailed methodologies for its extraction, quantification, and characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with flavonoids and natural plant pigments.
Introduction to Aurantinidin
Aurantinidin is a natural, water-soluble red plant pigment.[1] It belongs to the anthocyanidin class of compounds, which are the aglycone forms of anthocyanins.[2] Chemically, aurantinidin is a hydroxy derivative of pelargonidin, specifically 3,5,6,7,4'-pentahydroxyflavylium.[1] Its chemical formula is C₁₅H₁₁O₆⁺, with a molar mass of 287.24 g/mol .[3]
The presence of a hydroxyl group at the C6 position of the A-ring distinguishes aurantinidin from the more common anthocyanidins like pelargonidin, cyanidin, and delphinidin. This structural feature significantly influences its color and stability. Aurantinidin has been reported to occur in the flowers of Impatiens aurantiaca (Balsaminaceae) and in certain cultivars of Alstroemeria.[1] Its vibrant color plays a crucial role in attracting pollinators. Beyond its function in plant reproduction, aurantinidin is of interest for its potential antioxidant and anti-inflammatory properties.[2]
Biosynthesis of Aurantinidin
The biosynthesis of aurantinidin is an extension of the general flavonoid pathway, which is well-characterized in many plant species. The pathway begins with the production of p-coumaroyl-CoA from phenylalanine, which then enters the flavonoid-specific branch.
Core Flavonoid Pathway:
-
Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone Isomerase (CHI): Converts naringenin chalcone to the flavanone (B1672756), naringenin.
-
Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol (B1209521) (DHK).
-
Dihydroflavonol 4-Reductase (DFR): Reduces DHK to leucopelargonidin (B191709).
-
Anthocyanidin Synthase (ANS) or Leucoanthocyanidin Dioxygenase (LDOX): Oxidizes leucopelargonidin to form the unstable pelargonidin cation.
Specialized Step for Aurantinidin Biosynthesis:
The key modification leading to aurantinidin is the hydroxylation of the A-ring at the 6-position. This reaction is catalyzed by a Flavonoid 6-Hydroxylase (F6H) . These enzymes are typically cytochrome P450-dependent monooxygenases (CYP450s). The precise timing of this 6-hydroxylation step can vary between plant species; it may occur at the level of the flavanone (naringenin) or the dihydroflavonol (dihydrokaempferol).
// Nodes for substrates and products
pCoumaroylCoA [label="p-Coumaroyl-CoA +\n3x Malonyl-CoA", fillcolor="#F1F3F4"];
NaringeninChalcone [label="Naringenin Chalcone", fillcolor="#F1F3F4"];
Naringenin [label="Naringenin", fillcolor="#F1F3F4"];
Dihydrokaempferol [label="Dihydrokaempferol (DHK)", fillcolor="#F1F3F4"];
Leucopelargonidin [label="Leucopelargonidin", fillcolor="#F1F3F4"];
Pelargonidin [label="Pelargonidin", fillcolor="#F1F3F4"];
Aurantinidin [label="Aurantinidin", fillcolor="#FBBC05"];
// Nodes for enzymes
CHS [label="CHS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
CHI [label="CHI", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
F3H [label="F3H", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
DFR [label="DFR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
ANS [label="ANS/LDOX", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
F6H [label="F6H (CYP450)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pathway connections
pCoumaroylCoA -> NaringeninChalcone [xlabel=" CHS"];
NaringeninChalcone -> Naringenin [xlabel=" CHI"];
Naringenin -> Dihydrokaempferol [xlabel=" F3H"];
Dihydrokaempferol -> Leucopelargonidin [xlabel=" DFR"];
Leucopelargonidin -> Pelargonidin [xlabel=" ANS/LDOX"];
Pelargonidin -> Aurantinidin [xlabel=" F6H"];
}
END_DOT
Caption: Biosynthetic pathway of Aurantinidin.
Regulation of Aurantinidin Biosynthesis
The production of aurantinidin, like other flavonoids, is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families.[4][5] These proteins form a regulatory complex (MBW complex) that binds to the promoter regions of the target genes and activates their transcription.
While specific regulators for aurantinidin biosynthesis have not been definitively identified, it is hypothesized that specific MYB and bHLH transcription factors are responsible for the tissue-specific and developmentally regulated expression of the flavonoid 6-hydroxylase (F6H) gene, which is the key enzyme for aurantinidin production. Environmental factors such as light intensity and temperature are also known to influence anthocyanin accumulation and likely play a role in regulating aurantinidin biosynthesis.[6][7]
Physicochemical Properties and Stability
The stability of aurantinidin is influenced by several factors, including pH, temperature, and light.
-
pH: Like other anthocyanidins, aurantinidin's color and stability are highly pH-dependent. In strongly acidic solutions (pH < 3), it exists predominantly as the stable, red-colored flavylium (B80283) cation. As the pH increases, it undergoes structural transformations to a purple quinonoidal base, a colorless carbinol pseudobase, and a yellow chalcone, eventually degrading at neutral to alkaline pH.[8]
-
Temperature: Elevated temperatures accelerate the degradation of anthocyanins, including aurantinidin.[8] For optimal stability, especially in extracted forms, low temperatures are recommended.
-
Light: Exposure to light, particularly UV radiation, can lead to the degradation of anthocyanins.
The presence of the 6-hydroxyl group may influence the stability of aurantinidin compared to other anthocyanidins, although detailed comparative studies are limited.
Quantitative Data on Aurantinidin and Related Compounds
Quantitative data for aurantinidin is scarce in the literature. However, data for related anthocyanins in Impatiens and Alstroemeria species provide an indication of the potential concentrations.
| Plant Species | Cultivar/Variety | Tissue | Compound | Concentration (mg/g of extract) | Reference |
| Impatiens walleriana | Pink | Petals | Total Anthocyanins | 17.4 ± 1.1 | [6] |
| Impatiens walleriana | Pink | Petals | Malvidin-3-O-coumaroylhexoside-O-hexoside | 11.5 ± 0.8 | [6] |
| Impatiens balsamina | Pink | Petals | Total Anthocyanins | 18.9 ± 1.3 | [9] |
| Plant Species | Flower Color | Compound | Relative Abundance | Reference |
| Alstroemeria cultivars | Orange, Red, Pink | 6-Hydroxycyanidin 3-rutinoside | Abundant | [9] |
| Alstroemeria cultivars | Red | 6-Hydroxycyanidin 3-rutinoside | Major | [10] |
| Alstroemeria cultivars | Red-purple | 6-Hydroxydelphinidin 3-rutinoside | Major | [10] |
Experimental Protocols
Extraction of Anthocyanins from Plant Material
This protocol is a general method that can be adapted for the extraction of aurantinidin from Impatiens or Alstroemeria flowers.
Materials:
-
Fresh or freeze-dried flower petals
-
Extraction solvent: Methanol or ethanol (B145695) containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid) to maintain anthocyanin stability[11]
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (C18)
Procedure:
-
Homogenize fresh or freeze-dried plant tissue in the acidified extraction solvent. A sample-to-solvent ratio of 1:10 (w/v) is commonly used.
-
Protect the mixture from light and agitate at a low temperature (e.g., 4°C) for several hours to overnight.
-
Centrifuge the mixture to pellet the solid debris.
-
Collect the supernatant containing the anthocyanin extract.
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C.
-
For purification, the concentrated extract can be passed through a C18 SPE cartridge. Wash the cartridge with acidified water to remove sugars and other polar impurities, then elute the anthocyanins with acidified methanol.[12]
// Nodes
Sample [label="Plant Material\n(e.g., Flower Petals)", fillcolor="#F1F3F4"];
Extraction [label="Extraction\n(Acidified Methanol/Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Centrifugation [label="Centrifugation/\nFiltration", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CrudeExtract [label="Crude Anthocyanin\nExtract", fillcolor="#F1F3F4"];
Purification [label="Purification (Optional)\n(e.g., SPE)", fillcolor="#34A853", fontcolor="#FFFFFF"];
PurifiedExtract [label="Purified Anthocyanin\nExtract", fillcolor="#F1F3F4"];
Analysis [label="Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
HPLC [label="HPLC-DAD", fillcolor="#FBBC05"];
UVVis [label="UV-Vis Spectrophotometry", fillcolor="#FBBC05"];
// Connections
Sample -> Extraction;
Extraction -> Centrifugation;
Centrifugation -> CrudeExtract;
CrudeExtract -> Purification;
Purification -> PurifiedExtract;
CrudeExtract -> Analysis;
PurifiedExtract -> Analysis;
Analysis -> HPLC;
Analysis -> UVVis;
}
END_DOT
Caption: General workflow for anthocyanin analysis.
Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is the most common and reliable method for the separation and quantification of individual anthocyanins.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: A gradient elution is typically employed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Anthocyanins are typically monitored at their maximum absorbance in the visible range, which is around 520 nm.[12] The DAD allows for the acquisition of the full UV-Vis spectrum for each peak, aiding in identification.
Quantification:
Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from authentic standards of aurantinidin or a related anthocyanidin.
Analysis by UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for the rapid determination of total anthocyanin content and for characterizing the spectral properties of aurantinidin.
Procedure for Total Anthocyanin Content (pH Differential Method):
-
Prepare two dilutions of the anthocyanin extract: one with a pH 1.0 buffer (e.g., potassium chloride) and another with a pH 4.5 buffer (e.g., sodium acetate).
-
Measure the absorbance of both dilutions at the wavelength of maximum absorbance (λvis-max, typically around 520 nm) and at 700 nm (to correct for haze).
-
The absorbance (A) is calculated as: A = (Aλvis-max - A₇₀₀)pH 1.0 - (Aλvis-max - A₇₀₀)pH 4.5.
-
The total monomeric anthocyanin concentration is calculated using the molar absorptivity (ε) of the predominant anthocyanin.
Spectral Characterization:
The UV-Vis spectrum of aurantinidin in an acidic solution will show a characteristic absorption maximum in the visible region (around 520 nm) and another in the UV region (around 280 nm).
Conclusion
Aurantinidin is a structurally distinct anthocyanidin that contributes to the orange and red hues of certain flowers. Its biosynthesis involves a key 6-hydroxylation step on the flavonoid A-ring, a reaction catalyzed by a putative flavonoid 6-hydroxylase. The production of aurantinidin is under tight transcriptional control, likely involving specific MYB and bHLH transcription factors. While quantitative data and specific analytical protocols for aurantinidin are not extensively documented, established methods for anthocyanin analysis can be readily adapted for its study. Further research into the specific enzymes and regulatory factors controlling aurantinidin biosynthesis will provide valuable insights for the metabolic engineering of flower color and for exploring the potential bioactivities of this unique flavonoid.
References